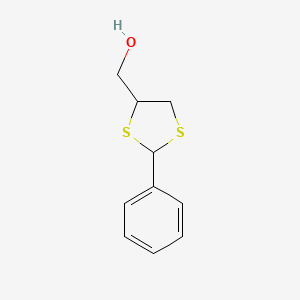
(2-Phenyl-1,3-dithiolan-4-yl)methanol
Cat. No. B8574437
M. Wt: 212.3 g/mol
InChI Key: DQMFAILGDDQJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03948944
Procedure details


According to the procedure of Example 1, 35 g. (0.33 mole) of benzaldehyde and 40 g. (0.33 mole) of 2,3-dimercaptopropanol were reacted to yield 63.6 g. of crude product. After recrystallization 42.4 (56%) of the desired product were obtained as shown by nmr spectroscopy.


Identifiers


|
REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[SH:9][CH:10]([CH2:13][SH:14])[CH2:11][OH:12]>>[OH:12][CH2:11][CH:10]1[CH2:13][S:14][CH:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[S:9]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.33 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.33 mol
|
|
Type
|
reactant
|
|
Smiles
|
SC(CO)CS
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 63.6 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After recrystallization 42.4 (56%) of the desired product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCC1SC(SC1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
